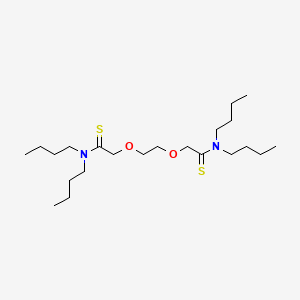![molecular formula C5H8 B1597325 Bicyclo[1.1.1]pentane CAS No. 311-75-1](/img/structure/B1597325.png)
Bicyclo[1.1.1]pentane
Overview
Description
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with the molecular formula C5H8. The structure consists of three rings of four carbon atoms each, making it a highly strained molecule . This unique structure has garnered significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with propellane. This reaction is performed in flow and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .
Industrial Production Methods: The most general and scalable approach towards functionalized bicyclo[1.1.1]pentanes involves the reaction between alkyl iodides and propellane. This method allows the production of this compound iodides in milligram, gram, and even kilogram quantities .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[1.1.1]pentane undergoes various types of reactions, including radical reactions, photoredox catalysis, and nucleophilic addition .
Common Reagents and Conditions:
Radical Reactions: These reactions often involve the use of radical initiators and can lead to the formation of various substituted bicyclo[1.1.1]pentanes.
Photoredox Catalysis: This method uses light to drive the reaction, often in the presence of a photoredox catalyst.
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the this compound core, leading to the formation of various functionalized derivatives.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentanes, which can be further functionalized for use in medicinal chemistry and other applications .
Scientific Research Applications
Bicyclo[1.1.1]pentane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentane exerts its effects is primarily through its role as a bioisostere. By mimicking the geometry and substituent exit vectors of a benzene ring, this compound can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . This is achieved through the strong π-π interactions formed by its rigid structure and aromaticity, which lead to improved physicochemical properties .
Comparison with Similar Compounds
[1.1.1]Propellane: A precursor to bicyclo[1.1.1]pentane, used in various synthetic routes.
Bicyclo[2.1.0]pentane: Another member of the bicyclic bridged compounds family, with different structural and chemical properties.
Bicyclo[1.1.0]butane: A related compound used in the synthesis of this compound derivatives.
Uniqueness: this compound is unique due to its highly strained structure and ability to serve as a bioisostere for para-substituted benzene rings. This makes it a valuable scaffold in drug design, offering various beneficial properties compared to its aromatic counterparts .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBRYIXFFGIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185044 | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311-75-1 | |
| Record name | Bicyclo(1.1.1)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


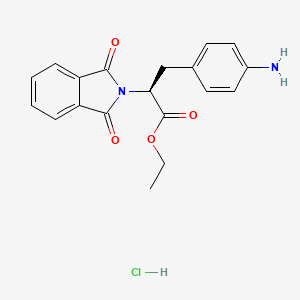
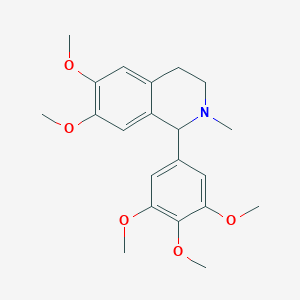
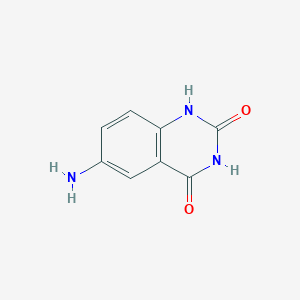
![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)
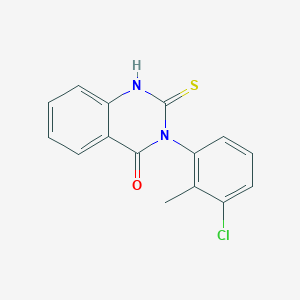
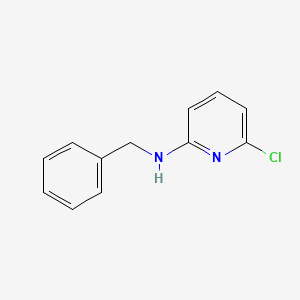
![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1597251.png)
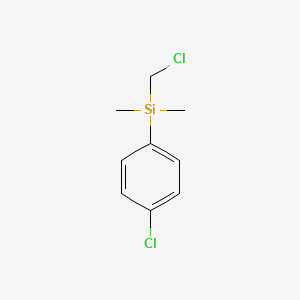
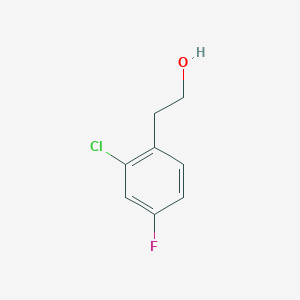
![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)
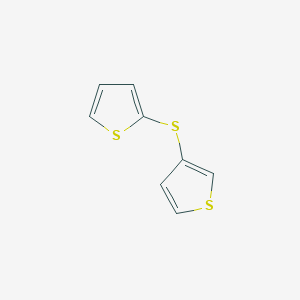
![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)
